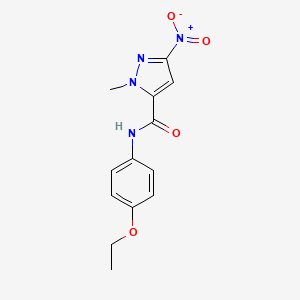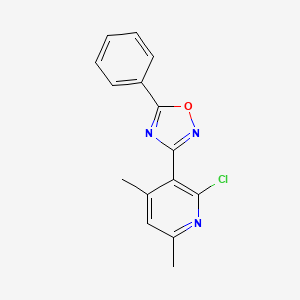![molecular formula C15H16N6O B4329463 4-[methyl(phenyl)amino]-6-morpholin-4-yl-1,3,5-triazine-2-carbonitrile](/img/structure/B4329463.png)
4-[methyl(phenyl)amino]-6-morpholin-4-yl-1,3,5-triazine-2-carbonitrile
Übersicht
Beschreibung
4-[Methyl(phenyl)amino]-6-morpholin-4-yl-1,3,5-triazine-2-carbonitrile is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is commonly known as MPACT and has been extensively studied for its biochemical and physiological effects.
Wirkmechanismus
The mechanism of action of MPACT is not fully understood. However, it is believed that MPACT interacts with specific targets in the body such as enzymes, receptors, and ion channels. This interaction can lead to changes in cellular signaling pathways, gene expression, and protein synthesis, which can ultimately result in the desired physiological effects.
Biochemical and Physiological Effects:
MPACT has been shown to exhibit various biochemical and physiological effects. In vitro studies have demonstrated that MPACT can inhibit the growth of cancer cells by inducing cell cycle arrest and apoptosis. MPACT has also been shown to inhibit the activity of specific enzymes such as protein kinases and phosphodiesterases. In addition, MPACT has been shown to modulate the activity of specific receptors such as adenosine receptors and dopamine receptors.
Vorteile Und Einschränkungen Für Laborexperimente
MPACT has several advantages for lab experiments. It is relatively easy to synthesize and purify, and it has a high degree of stability. MPACT is also highly soluble in water, which makes it easy to use in aqueous solutions. However, there are also limitations to using MPACT in lab experiments. MPACT can be toxic to cells at high concentrations, which can limit its use in certain assays. In addition, MPACT can interact with other compounds in the assay system, which can lead to false positive or false negative results.
Zukünftige Richtungen
There are several future directions for the study of MPACT. One potential direction is to further investigate the mechanism of action of MPACT and identify specific targets in the body. This information could be used to develop more potent and selective compounds for therapeutic applications. Another potential direction is to explore the use of MPACT in combination with other compounds for synergistic effects. Finally, MPACT could be further studied for its potential applications in material science, such as the development of new sensors or catalysts.
Conclusion:
In conclusion, 4-[Methyl(phenyl)amino]-6-morpholin-4-yl-1,3,5-triazine-2-carbonitrile is a chemical compound that has potential applications in various fields. The synthesis method is relatively straightforward, and the compound has been extensively studied for its biochemical and physiological effects. While there are limitations to using MPACT in lab experiments, there are also several future directions for the study of this compound. Overall, MPACT is a promising compound that could have significant implications for various fields of research.
Wissenschaftliche Forschungsanwendungen
MPACT has been extensively studied for its potential applications in various fields such as medicinal chemistry, biochemistry, and material science. In medicinal chemistry, MPACT has been explored as a potential drug candidate for the treatment of various diseases such as cancer, Alzheimer's disease, and Parkinson's disease. In biochemistry, MPACT has been used as a probe to study the binding properties of proteins and nucleic acids. In material science, MPACT has been studied for its potential applications in the development of new materials such as sensors and catalysts.
Eigenschaften
IUPAC Name |
4-(N-methylanilino)-6-morpholin-4-yl-1,3,5-triazine-2-carbonitrile | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16N6O/c1-20(12-5-3-2-4-6-12)14-17-13(11-16)18-15(19-14)21-7-9-22-10-8-21/h2-6H,7-10H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UONKKSXZGGHUCE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C1=CC=CC=C1)C2=NC(=NC(=N2)N3CCOCC3)C#N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16N6O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.33 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-[5-(3-ethoxy-4-methoxyphenyl)-2H-tetrazol-2-yl]acetamide](/img/structure/B4329380.png)
![3-thia-1,4,5-triazatricyclo[5.2.2.0~2,6~]undeca-2(6),4-diene](/img/structure/B4329387.png)
amino]methyl}-4-(3-fluorophenyl)-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate](/img/structure/B4329390.png)
![2-[5-(3-ethoxy-4-methoxyphenyl)-2H-tetrazol-2-yl]-N-(3-methoxyphenyl)acetamide](/img/structure/B4329394.png)
![2-[(5-pyridin-4-yl-2H-tetrazol-2-yl)methyl]benzonitrile](/img/structure/B4329401.png)
![methyl 4-{4-[(4-ethoxybenzoyl)amino]-3,5-dimethyl-1H-pyrazol-1-yl}butanoate](/img/structure/B4329409.png)
![methyl 4-{3,5-dimethyl-4-[(3,4,5-trimethoxybenzoyl)amino]-1H-pyrazol-1-yl}butanoate](/img/structure/B4329412.png)

![4-methoxy-2-[2-(3-methyl-4-nitroisoxazol-5-yl)vinyl]phenol](/img/structure/B4329435.png)
![1,3,6-trimethyl-7-(4-methylphenyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B4329445.png)

![ethyl 5-methyl-1-[4-[methyl(phenyl)amino]-6-(1H-pyrrol-1-yl)-1,3,5-triazin-2-yl]-1H-1,2,3-triazole-4-carboxylate](/img/structure/B4329457.png)
![N,N,N'-trimethyl-N'-phenyl-6-[(triphenylphosphoranylidene)amino]-1,3,5-triazine-2,4-diamine](/img/structure/B4329466.png)
